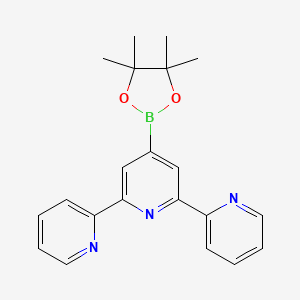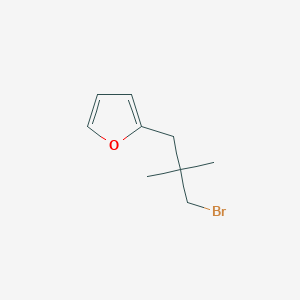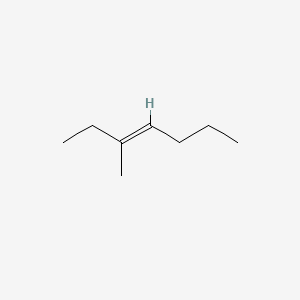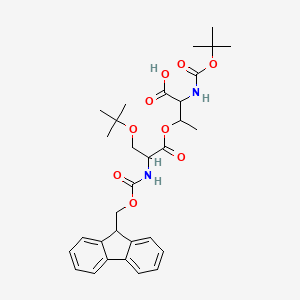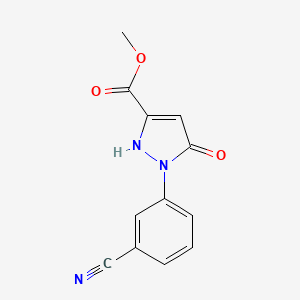
methyl 1-(3-cyanophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(3-cyanophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyanophenyl group, a hydroxy group, and a pyrazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(3-cyanophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-cyanobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from by-products.
化学反応の分析
Types of Reactions: Methyl 1-(3-cyanophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Oxidation: Formation of 3-cyanophenyl-5-oxo-1H-pyrazole-3-carboxylate.
Reduction: Formation of methyl 1-(3-aminophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate.
Substitution: Formation of halogenated derivatives of the compound.
科学的研究の応用
Methyl 1-(3-cyanophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 1-(3-cyanophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to active sites of enzymes, blocking their activity and thus exerting its antimicrobial or anti-inflammatory effects. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
- Methyl 1-(4-cyanophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate
- Methyl 1-(3-cyanophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate
- Methyl 1-(3-cyanophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate
Comparison: Methyl 1-(3-cyanophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate is unique due to the specific positioning of the cyanophenyl and hydroxy groups, which influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
特性
分子式 |
C12H9N3O3 |
|---|---|
分子量 |
243.22 g/mol |
IUPAC名 |
methyl 2-(3-cyanophenyl)-3-oxo-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H9N3O3/c1-18-12(17)10-6-11(16)15(14-10)9-4-2-3-8(5-9)7-13/h2-6,14H,1H3 |
InChIキー |
UFDNVSPRAMPOKU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=O)N(N1)C2=CC=CC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






